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Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440 Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain specific

information regarding the synthesis, biological activity, or therapeutic applications of 2-(1-
Azepanylcarbonyl)aniline. The following application notes and protocols are constructed

based on the well-documented activities of the broader class of 2-aminobenzamide derivatives,

to which 2-(1-Azepanylcarbonyl)aniline belongs. This information is intended for illustrative

and educational purposes for researchers, scientists, and drug development professionals.

Introduction
The 2-aminobenzamide scaffold is a recognized pharmacophore in medicinal chemistry,

forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold

have been extensively explored for a variety of therapeutic targets, including enzymes involved

in DNA repair and cellular signaling pathways.[3][4][5] This document provides a hypothetical

application framework for 2-(1-Azepanylcarbonyl)aniline, postulating its potential as a

modulator of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage

response (DDR) pathway.

Hypothetical Application: PARP Inhibition for
Cancer Therapy
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[3] In

cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2

mutations, inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a
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promising class of anticancer agents.[6][7] The 2-aminobenzamide moiety is a well-established

component of several PARP inhibitors.[3][6] We hypothesize that 2-(1-
Azepanylcarbonyl)aniline, hereafter referred to as Compound-AZA, may exhibit inhibitory

activity against PARP1.

Quantitative Data Summary
The following tables present hypothetical data for Compound-AZA, contextualized with data for

known PARP inhibitors for comparative purposes.

Table 1: In Vitro PARP1 Enzymatic Inhibition

Compound Target IC50 (nM)

Compound-AZA (Hypothetical) PARP1 45

Olaparib (Reference) PARP1 5

3-Aminobenzamide

(Reference)
PARP1 ~30,000[8]

Table 2: Cellular Activity in BRCA-deficient Cancer Cell Lines

Compound Cell Line Proliferation GI50 (µM)

Compound-AZA (Hypothetical) MDA-MB-436 (BRCA1 mutant) 0.8

Compound-AZA (Hypothetical) CAPAN-1 (BRCA2 mutant) 1.2

Olaparib (Reference) MDA-MB-436 (BRCA1 mutant) 0.1

Olaparib (Reference) CAPAN-1 (BRCA2 mutant) 0.2

Experimental Protocols
Protocol 1: PARP1 Enzymatic Assay
(Chemiluminescent)
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This protocol outlines a method to determine the in vitro inhibitory activity of Compound-AZA

against PARP1.

Materials:

Recombinant Human PARP1 enzyme

Histone H1 (substrate)

NAD+ (co-factor)

Biotinylated-NAD+

Streptavidin-HRP

Chemiluminescent substrate

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

Compound-AZA

384-well white plates

Procedure:

Prepare a serial dilution of Compound-AZA in DMSO, followed by a further dilution in assay

buffer.

To each well of a 384-well plate, add 5 µL of the diluted compound.

Add 10 µL of a solution containing PARP1 enzyme and Histone H1 to each well.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 5 µL of a solution containing NAD+ and Biotinylated-NAD+.

Incubate for 60 minutes at room temperature.

Stop the reaction by adding 10 µL of 1 M HCl.
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Add 10 µL of Streptavidin-HRP diluted in assay buffer.

Incubate for 30 minutes at room temperature.

Add 20 µL of chemiluminescent substrate.

Read the luminescence signal on a plate reader.

Calculate IC50 values using a non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol describes a method to assess the anti-proliferative effect of Compound-AZA on

cancer cell lines.

Materials:

MDA-MB-436 and CAPAN-1 cancer cell lines

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Compound-AZA

CellTiter-Glo® Luminescent Cell Viability Assay kit

96-well clear bottom white plates

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate

overnight.

Prepare a serial dilution of Compound-AZA in the complete growth medium.

Remove the old medium from the cell plate and add 100 µL of the medium containing the

diluted compound.

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate GI50 values (concentration for 50% growth inhibition) using appropriate software.
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Caption: Hypothetical mechanism of PARP1 inhibition by Compound-AZA.
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Caption: Workflow for evaluating Compound-AZA as a potential PARP inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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